molecular formula C20H21N5OS B6557694 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1040677-29-9

2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6557694
CAS No.: 1040677-29-9
M. Wt: 379.5 g/mol
InChI Key: XYEYVUXRNUMBIT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenylamino group, a thiazol ring, a piperazine ring, and a pyridine ring. These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the thiazol, piperazine, and pyridine rings can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Generally, the amino group might be involved in nucleophilic substitution reactions, and the thiazol and pyridine rings might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, the presence of multiple nitrogen atoms and aromatic rings could make the compound relatively stable and moderately polar .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for improved efficacy and safety. Additionally, the synthesis process could be optimized for better yield and purity .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(25-12-10-24(11-13-25)18-8-4-5-9-21-18)14-17-15-27-20(23-17)22-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYVUXRNUMBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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